molecular formula C8H16N2O2 B8699642 N-Isopropylmorpholine-3-carboxamide

N-Isopropylmorpholine-3-carboxamide

Cat. No.: B8699642
M. Wt: 172.22 g/mol
InChI Key: GXOXKZBDFZKOFI-UHFFFAOYSA-N
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Description

N-Isopropylmorpholine-3-carboxamide is a synthetic organic compound belonging to the morpholine carboxamide class. It serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research for synthesizing novel molecules. The structure combines a morpholine ring with a carboxamide group, featuring an isopropyl substitution on the amide nitrogen. This configuration may influence the compound's physicochemical properties, such as solubility and metabolic stability, making it a point of interest in structure-activity relationship (SAR) studies. Researchers can utilize this compound in the development of potential pharmacologically active agents. Its role is primarily as a precursor or synthon in complex multi-step synthetic routes. The product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-propan-2-ylmorpholine-3-carboxamide

InChI

InChI=1S/C8H16N2O2/c1-6(2)10-8(11)7-5-12-4-3-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)

InChI Key

GXOXKZBDFZKOFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1COCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence highlights carboxamides and heterocycles with varying backbones and substituents. A comparative analysis of these analogs may provide indirect insights:

Indole- and Indazole-Based Carboxamides

  • N-(3-Hydroxypropyl)-indole-3-carboxamide (): Features an indole core with a hydroxypropyl side chain. Indole carboxamides are common in kinase inhibitors or serotonin receptor modulators.
  • N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-indazole-3-carboxamide (): Incorporates an indazole scaffold with a bulky tert-leucine-derived substituent. The butyl chain may increase lipophilicity, contrasting with the shorter isopropyl group in N-isopropylmorpholine-3-carboxamide .

Phthalimide Derivatives

  • 3-Chloro-N-phenyl-phthalimide (): A phthalimide monomer used in polyimide synthesis. Its chlorine substituent and aromatic phenyl group contribute to rigidity and thermal stability, differing from carboxamides’ amide-based functional groups .

Quinoline Carboxylic Acids

  • 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (): A fluoroquinolone-like structure with a piperazine side chain. Such compounds often exhibit antibacterial activity by targeting DNA gyrase. The carboxylic acid group and cyclopropyl substituent contrast with the carboxamide and isopropyl groups in the queried compound .

Structural and Functional Implications

  • Morpholine vs.
  • Substituent Effects: N-Isopropyl: Increases steric bulk and lipophilicity compared to hydroxypropyl () or aminocarbonyl groups (), possibly affecting target selectivity. Carboxamide vs. Carboxylic Acid: Carboxamides are more resistant to hydrolysis than carboxylic acids, enhancing metabolic stability .

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 (Ester Synthesis): Methyl morpholine-3-carboxylate is synthesized via esterification of morpholine-3-carboxylic acid using methanol and an acid catalyst (e.g., thionyl chloride or HCl).

  • Step 2 (Amidation): The ester reacts with excess isopropylamine (1.5–2.0 equiv) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Key Parameters:

  • Solvent Selection: DMF enhances reaction homogeneity but requires post-reaction purification to remove residual amine.

  • Catalysis: Triethylamine (TEA) or diisopropylethylamine (DIEA) neutralizes HCl generated during the reaction, driving the equilibrium toward the amide product.

Yield and Purity:

ParameterValueSource
Isolated Yield65–78%
Purity (HPLC)≥95%
Reaction Scale1 mmol – 1 mol

Carbodiimide-Mediated Coupling of Morpholine-3-Carboxylic Acid

An alternative route employs carbodiimide reagents to activate morpholine-3-carboxylic acid for coupling with isopropylamine (Figure 2). This method bypasses the need for ester intermediates.

Protocol and Reagents

  • Activation: Morpholine-3-carboxylic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0–5°C.

  • Coupling: Isopropylamine (1.5 equiv) is added dropwise, and the reaction proceeds at room temperature for 6–8 hours.

Advantages:

  • Avoids ester hydrolysis side reactions.

  • Suitable for large-scale synthesis (≥100 g).

Challenges:

  • Requires rigorous removal of urea byproducts via aqueous washes.

Performance Metrics:

MetricValueSource
Conversion Rate85–92%
Purification MethodColumn chromatography (SiO₂, EtOAc/hexane)

Schotten-Baumann Acylation with Morpholine-3-Carbonyl Chloride

A less common but high-yielding approach utilizes Schotten-Baumann conditions to react morpholine-3-carbonyl chloride with isopropylamine in a biphasic system.

Procedure Highlights

  • Acyl Chloride Synthesis: Morpholine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in DCM at 0°C.

  • Biphasic Reaction: The acyl chloride is added to a mixture of isopropylamine, water, and sodium hydroxide, with vigorous stirring to minimize hydrolysis.

Critical Factors:

  • Temperature Control: Reactions performed at 0–5°C reduce racemization and byproduct formation.

  • Base Selection: Sodium hydroxide (2.0 equiv) ensures rapid neutralization of HCl, favoring amide formation.

Efficiency Data:

ParameterValueSource
Yield70–82%
Reaction Time2–4 hours

Comparative Analysis of Methods

Cost and Scalability

MethodCost (USD/g)ScalabilityEnvironmental Impact
Direct Amidation12–18HighModerate (DMF waste)
Carbodiimide Coupling20–28MediumHigh (urea byproducts)
Schotten-Baumann15–22LowLow (aqueous system)

Stereochemical Considerations

Racemization at the morpholine ring’s C3 position is observed in all methods but is minimized under biphasic Schotten-Baumann conditions (≤5% enantiomeric excess loss).

Industrial and Laboratory-Scale Recommendations

  • Small-Scale Synthesis (<100 g): Carbodiimide coupling offers superior purity and ease of purification.

  • Large-Scale Production (>1 kg): Direct amidation is cost-effective and compatible with continuous flow reactors .

Q & A

Q. What are the common synthetic routes for N-Isopropylmorpholine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves coupling morpholine-3-carboxylic acid derivatives with isopropylamine under activating agents (e.g., carbodiimides) to form the carboxamide bond. For example, analogous methods for morpholine carboxamides use stepwise reactions: (1) activation of the carboxylic acid group via chloroformate intermediates and (2) nucleophilic substitution with the amine . Optimization may include adjusting solvents (e.g., DMF for solubility), temperature (40–60°C to balance reaction rate and side reactions), and catalysts (e.g., DMAP for acylation efficiency). Purification via recrystallization or column chromatography ensures high purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, particularly for verifying the isopropyl and morpholine moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% typically required for research-grade material). Infrared (IR) spectroscopy can validate the carboxamide C=O stretch (~1650 cm⁻¹) .

Q. How does the steric hindrance of the isopropyl group influence the compound’s reactivity in derivatization reactions?

The isopropyl group may slow nucleophilic substitution or acylation reactions due to steric effects. For example, in alkylation reactions, bulky substituents can reduce reaction rates, necessitating longer reaction times or higher temperatures. Computational modeling (e.g., DFT calculations) can predict steric maps to guide synthetic modifications .

Advanced Research Questions

Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Standardizing reaction parameters (e.g., stoichiometry, solvent drying) and implementing in-process controls (e.g., TLC monitoring) reduce variability. Quality-by-Design (QbD) approaches, such as Design of Experiments (DoE), optimize critical process parameters (CPPs) like pH, temperature, and mixing rates .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?

Discrepancies may arise from solvent effects, concentration, or impurities. Cross-validation using 2D NMR (COSY, HSQC) clarifies ambiguous peaks. Comparing experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) or literature analogs (e.g., PubChem data for related carboxamides) aids interpretation .

Q. What in silico strategies can predict the binding affinity of this compound to biological targets?

Molecular docking (AutoDock Vina, Glide) evaluates interactions with target proteins, while Molecular Dynamics (MD) simulations assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models, trained on PubChem bioactivity data for carboxamides, can prioritize analogs for experimental testing .

Q. How do structural modifications (e.g., substituents on the morpholine ring) affect the compound’s pharmacokinetic properties?

Substituents altering logP (e.g., hydroxyl groups) impact solubility and membrane permeability. Computational tools like SwissADME predict absorption/distribution parameters. For instance, morpholine ring oxidation may enhance metabolic stability, as seen in related compounds .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition assays?

Kinetic assays (e.g., IC₅₀ determination) and isothermal titration calorimetry (ITC) quantify binding affinity. Competitive inhibition can be confirmed via Lineweaver-Burk plots. Cross-referencing with structural analogs (e.g., pyrazolo[3,4-b]pyridine carboxamides) identifies conserved binding motifs .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per reliability guidelines.
  • Advanced questions emphasize methodological rigor, leveraging computational and experimental synergies.
  • Structural analogs (e.g., ) provide actionable insights despite differences in substituents.

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